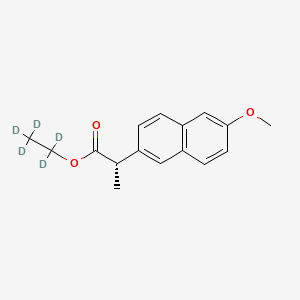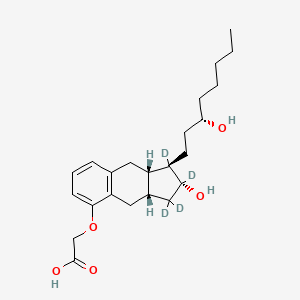
Treprostinil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil-d4 is a deuterated analog of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of treprostinil involves several key steps, including a Claisen rearrangement and a catalytic Pauson–Khand reaction The Claisen rearrangement is performed in a plug flow reactor, which improves yields and selectivity The Pauson–Khand reaction is carried out under catalytic conditions with cobalt carbonyl and carbon monoxideThe synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a 14% overall yield .
Industrial Production Methods
Industrial production of treprostinil typically involves continuous subcutaneous or intravenous infusion . The compound is supplied in various concentrations, such as 1 mg/mL, 2.5 mg/mL, 5 mg/mL, and 10 mg/mL solutions for infusion . The production process is closely monitored to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Treprostinil undergoes various chemical reactions, including oxidation, reduction, and substitution . The Claisen rearrangement and Pauson–Khand reactions are key steps in its synthesis .
Common Reagents and Conditions
Claisen Rearrangement: Typically performed in a plug flow reactor with specific catalysts to improve yield and selectivity.
Pauson–Khand Reaction: Catalyzed by cobalt carbonyl and carbon monoxide.
Major Products Formed
The major products formed from these reactions include intermediates that are further transformed into treprostinil through additional steps .
Aplicaciones Científicas De Investigación
Treprostinil-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is primarily used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The compound’s enhanced metabolic stability and pharmacokinetic properties make it a valuable tool for studying the pharmacodynamics and pharmacokinetics of prostacyclin analogs .
Mecanismo De Acción
Treprostinil-d4 exerts its effects by promoting direct vasodilation of the pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . It acts as a full agonist of the prostacyclin receptor (IP) and has a high affinity for the prostaglandin E receptor 2 (EP2) and the prostaglandin D receptor 1 (DP1) . This leads to a reduction in pulmonary artery pressure, improved systemic oxygen transport, and increased cardiac output with minimal alteration of the heart rate .
Comparación Con Compuestos Similares
Similar Compounds
Epoprostenol: A synthetic prostacyclin with a short half-life and instability at room temperature.
Iloprost: Another prostacyclin analog used for the treatment of PAH.
Selexipag: A non-prostanoid IP receptor agonist used for the treatment of PAH.
Uniqueness
Treprostinil-d4 is unique due to its enhanced metabolic stability and pharmacokinetic properties, which are attributed to the replacement of hydrogen atoms with deuterium . This makes it a valuable compound for long-term treatment and research applications.
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-1,2,3,3-tetradeuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-3a,4,9,9a-tetrahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D |
Clave InChI |
PAJMKGZZBBTTOY-ADGJBYSCSA-N |
SMILES isomérico |
[2H][C@]1([C@H]2CC3=C(C[C@H]2C([C@@]1([2H])O)([2H])[2H])C(=CC=C3)OCC(=O)O)CC[C@H](CCCCC)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


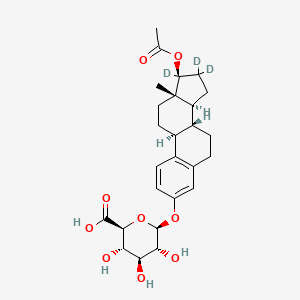


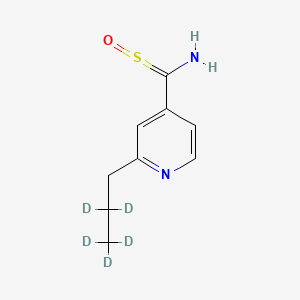
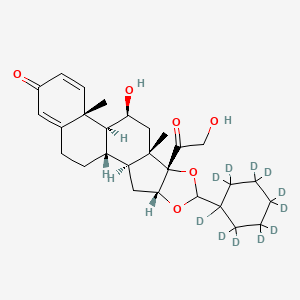

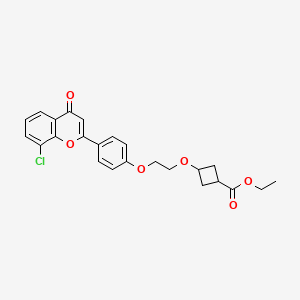
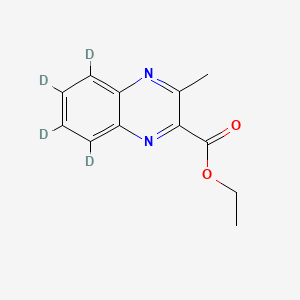
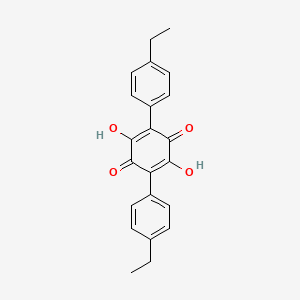
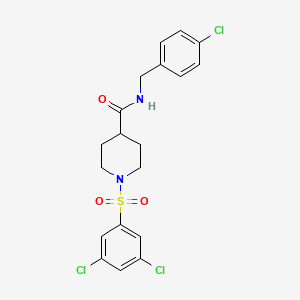
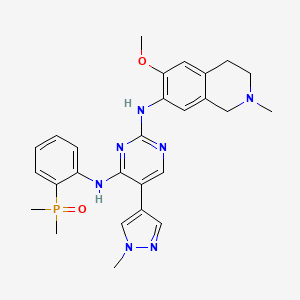
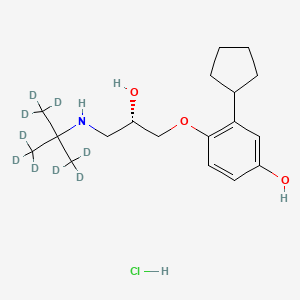
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
